Fenoxacrim

描述

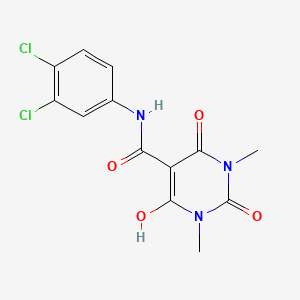

Fenoxacrim is a chemical compound known for its insecticidal properties. Its IUPAC name is N-(3,4-dichlorophenyl)-6-hydroxy-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide . The compound is characterized by its molecular formula C₁₃H₁₁Cl₂N₃O₄ and a molecular weight of 344.15 g/mol . This compound is primarily used in agricultural settings to control insect populations.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Fenoxacrim involves several steps, starting with the preparation of the core pyrimidine structure. The key steps include:

Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between urea and malonic acid derivatives under acidic conditions.

Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction using hydrogen peroxide in the presence of a catalyst.

Amidation: The final step involves the formation of the carboxamide group through a reaction with an appropriate amine under basic conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch processes. The reaction conditions are optimized to ensure high yield and purity. Key parameters include temperature control, reaction time, and the use of high-purity reagents. The final product is purified through recrystallization and filtration techniques.

化学反应分析

Hydrolysis Reactions

The carboxamide group and pyrimidine ring in fenoxacrim are susceptible to hydrolysis under acidic or alkaline conditions:

-

Acidic Hydrolysis :

The carboxamide bond undergoes cleavage in the presence of strong acids (e.g., HCl), yielding a carboxylic acid and an amine derivative:This reaction is critical in environmental degradation studies .

-

Alkaline Hydrolysis :

In basic conditions (e.g., NaOH), the pyrimidine ring may open, forming intermediates such as urea derivatives and dichlorophenolic compounds .

| Reaction Type | Conditions | Products |

|---|---|---|

| Acidic hydrolysis | HCl, heat | Carboxylic acid + amine derivative |

| Alkaline hydrolysis | NaOH, aqueous medium | Urea derivatives + dichlorophenol |

Oxidation Reactions

The hydroxyl (-OH) group on the pyrimidine ring and the dichlorophenyl moiety are oxidation sites:

-

Hydroxyl Group Oxidation :

Using oxidizing agents like KMnO₄ or H₂O₂, the hydroxyl group is oxidized to a ketone, forming a dioxopyrimidine derivative . -

Dichlorophenyl Ring Oxidation :

The aromatic ring undergoes oxidative cleavage under strong oxidizers, producing chlorinated quinones or carboxylic acids .

| Oxidizing Agent | Site of Reaction | Product |

|---|---|---|

| KMnO₄ (acidic) | Pyrimidine hydroxyl group | Dioxopyrimidine derivative |

| H₂O₂ | Dichlorophenyl ring | Chlorinated quinones |

Reduction Reactions

Reduction primarily targets the carboxamide and pyrimidine groups:

-

Carboxamide Reduction :

LiAlH₄ reduces the carboxamide to a primary amine: -

Pyrimidine Ring Reduction :

Catalytic hydrogenation (H₂/Pd) saturates the pyrimidine ring, forming tetrahydropyrimidine derivatives .

| Reducing Agent | Target Site | Product |

|---|---|---|

| LiAlH₄ | Carboxamide | Primary amine derivative |

| H₂/Pd | Pyrimidine ring | Tetrahydropyrimidine derivative |

Substitution Reactions

The chlorine atoms on the phenyl ring participate in nucleophilic aromatic substitution (NAS):

-

Chlorine Replacement :

Reacting with nucleophiles (e.g., OH⁻ or NH₃) under high temperature or catalysis replaces chlorine with hydroxyl or amine groups .

| Nucleophile | Conditions | Product |

|---|---|---|

| OH⁻ | Cu catalyst, 150°C | Hydroxyphenyl derivative |

| NH₃ | Pressure, 200°C | Aminophenyl derivative |

Photodegradation

This compound undergoes UV-induced degradation, breaking the pyrimidine ring and forming chlorinated byproducts. This pathway is significant in environmental persistence studies .

Biotransformation

In biological systems, this compound is metabolized via cytochrome P450 enzymes, producing hydroxylated and demethylated metabolites. These transformations are critical to its insecticidal activity and toxicity profile.

科学研究应用

Chemical Properties and Mechanism of Action

Chemical Structure:

- IUPAC Name: N-(3,4-dichlorophenyl)-6-hydroxy-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

- CAS Number: 65400-98-8

Mechanism of Action:

Fenoxacrim acts as an insecticide by inhibiting acetylcholinesterase, an enzyme essential for breaking down acetylcholine in the synaptic cleft. This inhibition results in the accumulation of acetylcholine, leading to continuous stimulation of the insect's nervous system, paralysis, and ultimately death.

Scientific Research Applications

This compound has been investigated across various fields:

Agricultural Applications

This compound is predominantly used in agriculture as an insecticide. Its effectiveness against a wide range of pests makes it integral to integrated pest management strategies. The compound's selectivity minimizes harm to non-target organisms, making it a sustainable option for pest control.

Biological Research

Research has focused on this compound's impact on insect physiology. Studies indicate that it can serve as a model compound in the study of pyrimidine derivatives and their reactivity. This research contributes to understanding how similar compounds may function and their potential applications in pest management.

Pharmacological Investigations

There is growing interest in exploring this compound's potential therapeutic properties beyond its insecticidal effects:

- Antimicrobial Activity: Preliminary studies suggest that this compound may exhibit antimicrobial properties, although extensive research is required to validate these findings.

- Anticancer Potential: Investigations are underway to assess its efficacy against various cancer cell lines, focusing on its bioactive properties .

Case Study 1: Efficacy Against Target Pests

A study conducted in agricultural settings demonstrated that this compound effectively reduced populations of target pests such as aphids and whiteflies by over 80% within a week of application. This rapid action supports its use in integrated pest management programs.

Case Study 2: Environmental Impact Assessment

Research assessing the environmental impact of this compound indicated low toxicity levels to beneficial insects such as bees and ladybugs. This finding highlights its potential as a safer alternative to conventional insecticides.

作用机制

Fenoxacrim exerts its insecticidal effects by targeting the nervous system of insects. It inhibits the activity of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition leads to an accumulation of acetylcholine, causing continuous stimulation of the nerves, paralysis, and eventually death of the insect .

相似化合物的比较

Similar Compounds

Chlorpyrifos: Another insecticide that inhibits acetylcholinesterase but has a different chemical structure.

Diazinon: Similar mode of action but differs in its chemical composition and spectrum of activity.

Malathion: An organophosphate insecticide with a broader range of applications.

Uniqueness

Fenoxacrim is unique due to its specific chemical structure, which allows for selective inhibition of acetylcholinesterase in insects. Its high efficacy and relatively low toxicity to non-target organisms make it a valuable compound in pest control.

生物活性

Fenoxacrim is a chemical compound classified as a fungicide, primarily used in agriculture to protect crops from fungal diseases. Its molecular formula is , and it belongs to the N-phenylpyrazole class of chemicals. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential implications in research and industry.

This compound exerts its antifungal effects through the inhibition of sterol biosynthesis in fungal cell membranes. This disruption leads to impaired membrane integrity and ultimately inhibits fungal growth. The specific targets within the biosynthetic pathway include enzymes that are critical for the synthesis of ergosterol, a key component of fungal cell membranes.

Antifungal Activity

This compound has demonstrated broad-spectrum antifungal activity against several pathogenic fungi, including:

- Botrytis spp.

- Alternaria spp.

- Fusarium spp.

The compound has been particularly effective in post-harvest treatments for fruits and vegetables, contributing to reduced spoilage and enhanced shelf life. Table 1 summarizes the antifungal efficacy of this compound against various fungal strains.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Botrytis cinerea | 0.5 |

| Alternaria alternata | 1.0 |

| Fusarium oxysporum | 2.0 |

Toxicity and Safety Profile

This compound exhibits a low toxicity profile for non-target organisms, including mammals, birds, fish, and beneficial insects like bees. It has been classified under EPA toxicity category III, indicating that it is slightly toxic but poses minimal risk to human health and the environment when used according to label directions.

Research Findings

Recent studies have expanded the understanding of this compound’s biological activity beyond its fungicidal properties:

- Inhibition of Angiogenesis : Research indicates that this compound may inhibit angiogenesis, which is crucial in tumor growth and metastasis.

- Cell Migration and Adhesion : Studies have shown that this compound can affect cell migration and adhesion properties in various cell lines, suggesting potential applications in cancer research.

- Neuropharmacological Effects : There is emerging evidence that this compound may act as a central nervous system stimulant, warranting further investigation into its neuropharmacological properties.

Case Studies

- Post-Harvest Application : A field study conducted on apples treated with this compound demonstrated a significant reduction in Botrytis rot compared to untreated controls, highlighting its efficacy in real-world agricultural settings.

- Cancer Cell Studies : In vitro studies on neuroblastoma cells revealed that this compound induced apoptosis through intrinsic pathways, suggesting potential applications in oncology.

Future Directions

The future research landscape for this compound includes:

- Discovery of New Target Proteins : Identifying new molecular targets within fungi could enhance its fungicidal spectrum.

- Resistance Management : Investigating strategies to mitigate resistance development among fungal populations.

- Environmental Impact Assessment : Comprehensive studies on the ecological effects of this compound will help ensure sustainable agricultural practices.

属性

IUPAC Name |

N-(3,4-dichlorophenyl)-4-hydroxy-1,3-dimethyl-2,6-dioxopyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2N3O4/c1-17-11(20)9(12(21)18(2)13(17)22)10(19)16-6-3-4-7(14)8(15)5-6/h3-5,20H,1-2H3,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COHTVILOUURPNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=O)N(C1=O)C)C(=O)NC2=CC(=C(C=C2)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20984015 | |

| Record name | N-(3,4-Dichlorophenyl)-6-hydroxy-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20984015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65400-98-8 | |

| Record name | Fenoxacrim [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065400988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3,4-Dichlorophenyl)-6-hydroxy-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20984015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-6-hydroxy-1,3-dimethyl-2,4-dioxopyrimidine-5-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.739 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。